2-Phenoxyethyl chloroformate 2-Phenoxyethyl chloroformate
Brand Name: Vulcanchem
CAS No.: 34743-87-8
VCID: VC2437311
InChI: InChI=1S/C9H9ClO3/c10-9(11)13-7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2
SMILES: C1=CC=C(C=C1)OCCOC(=O)Cl
Molecular Formula: C9H9ClO3
Molecular Weight: 200.62 g/mol

2-Phenoxyethyl chloroformate

CAS No.: 34743-87-8

Cat. No.: VC2437311

Molecular Formula: C9H9ClO3

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

2-Phenoxyethyl chloroformate - 34743-87-8

Specification

CAS No. 34743-87-8
Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
IUPAC Name 2-phenoxyethyl carbonochloridate
Standard InChI InChI=1S/C9H9ClO3/c10-9(11)13-7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2
Standard InChI Key GQGPDDREGSRIRX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCCOC(=O)Cl
Canonical SMILES C1=CC=C(C=C1)OCCOC(=O)Cl

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

2-Phenoxyethyl chloroformate features a phenoxy group attached to an ethyl chain, which is further connected to a chloroformate moiety. This structural arrangement contributes to its chemical behavior and applications in synthesis.

ParameterValue
IUPAC Name2-phenoxyethyl carbonochloridate
Molecular FormulaC₉H₉ClO₃
Molecular Weight200.62 g/mol
CAS Registry Number34743-87-8
PubChem CID3015708
InChIInChI=1S/C9H9ClO3/c10-9(11)13-7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyGQGPDDREGSRIRX-UHFFFAOYSA-N

The compound can be visualized as having three principal components: a phenyl ring, an ethoxy linker, and a chloroformate functional group, creating a molecule with both aromatic and reactive electrophilic characteristics .

Physical and Chemical Properties

While comprehensive physical property data for 2-phenoxyethyl chloroformate is limited in the available literature, several important characteristics can be inferred from its structure and chemical class:

PropertyDescription
Physical StateTypically a liquid at room temperature
Reactivity ProfileHighly reactive toward nucleophiles, particularly water, alcohols, and amines
Hydrolytic StabilityUnstable in presence of water, undergoes hydrolysis
Chemical BehaviorElectrophilic at the carbonyl carbon, susceptible to nucleophilic attack
Functional GroupsContains chloroformate (COCl), ether (C-O-C), and aromatic ring

The compound exhibits characteristic reactivity of chloroformates, including moisture sensitivity and the potential for rapid decomposition when exposed to water or other nucleophilic substances .

Reactivity and Chemical Behavior

Characteristic Reactions

The chloroformate functional group in 2-phenoxyethyl chloroformate makes it particularly reactive in several important ways:

  • Hydrolysis: Reacts vigorously with water to form 2-phenoxyethanol, carbon dioxide, and hydrochloric acid

  • Alcoholysis: Reacts with alcohols to form carbonates

  • Aminolysis: Reacts with amines to form carbamates

  • Nucleophilic substitution: The chlorine atom is readily displaced by nucleophiles

These reactions make it valuable as an acylating or carbonylating agent in organic synthesis .

Stability Considerations

Like other chloroformates, 2-phenoxyethyl chloroformate is moisture-sensitive and likely reacts violently with water, potentially liberating toxic gases. Based on the reactivity profile of similar compounds, it should be stored away from moisture, bases, and oxidizing agents to maintain stability and prevent hazardous decomposition .

Applications in Organic Synthesis

Role in Complex Molecule Synthesis

2-Phenoxyethyl chloroformate serves as an important building block in the synthesis of complex organic molecules. One documented application involves its contribution to the preparation of triazole derivatives with potential antimicrobial properties .

The compound's ability to introduce the 2-phenoxyethyl group into various molecular frameworks makes it valuable in pharmaceutical and fine chemical synthesis. The phenoxyethyl moiety can be found in molecules featuring heterocyclic structures such as 1,2,4-triazoles, which have been investigated for their antibacterial and antifungal properties .

Functional Group Transformation

As a chloroformate, this compound enables several important functional group transformations:

  • Protection of amino groups as carbamates

  • Formation of carbonates from alcohols

  • Derivatization of carboxylic acids

  • Introduction of carbonyl-containing linking groups

These transformations are particularly valuable in multi-step synthesis where selective reactivity and protection strategies are crucial.

Analytical Characterization

Spectroscopic Properties

While specific spectral data for 2-phenoxyethyl chloroformate is limited in the provided search results, compounds containing similar structural elements have been characterized in research involving triazole derivatives:

Spectroscopic TechniqueExpected Characteristic Features
IR SpectroscopyC=O stretch (likely ~1750-1800 cm⁻¹), C-O stretch (1000-1300 cm⁻¹), aromatic C=C (~1450-1600 cm⁻¹)
¹H NMRSignals for aromatic protons (δ ~6.8-8.0 ppm), methylene protons adjacent to oxygen (δ ~4.2-4.6 ppm)
¹³C NMRCarbonyl carbon (δ ~150-160 ppm), aromatic carbons (δ ~110-150 ppm), methylene carbons (δ ~40-70 ppm)
Mass SpectrometryMolecular ion at m/z 200/202 (with characteristic chlorine isotope pattern)

Related compounds containing the 2-phenoxyethyl group show characteristic NMR signals including triplets for the methylene protons adjacent to oxygen (approximately 4.22 ppm) and aromatic proton signals in the range of 6.82-8.04 ppm .

Hazard StatementClassificationSeverity
H302Harmful if swallowedWarning
H314Causes severe skin burns and eye damageDanger

These hazard classifications indicate the compound presents serious health risks through direct contact and ingestion .

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